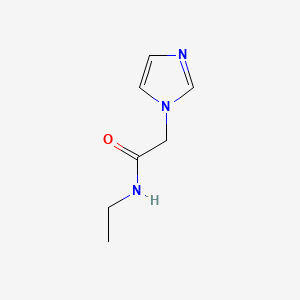
N-Ethyl-2-(1-imidazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-(1-imidazolyl)acetamide is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide typically involves the reaction of ethylamine with 2-bromoacetamide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
N-Ethyl-2-(1-imidazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-(1-imidazolyl)acetic acid.
Reduction: Reduction reactions can convert the compound into N-ethyl-2-(1-imidazolyl)ethanol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products Formed
Oxidation: N-ethyl-2-(1-imidazolyl)acetic acid.
Reduction: N-ethyl-2-(1-imidazolyl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
N-Ethyl-2-(1-imidazolyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-Ethyl-2-(1-imidazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
- N-Methyl-2-(1-imidazolyl)acetamide
- N-Propyl-2-(1-imidazolyl)acetamide
- N-Butyl-2-(1-imidazolyl)acetamide
Uniqueness
N-Ethyl-2-(1-imidazolyl)acetamide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
生物活性
N-Ethyl-2-(1-imidazolyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant research findings.
This compound can be synthesized through the reaction of ethylamine with 2-bromoacetamide in the presence of a base, such as sodium hydroxide. This nucleophilic substitution reaction yields the desired product with specific attention to optimizing reaction conditions for high yield and purity. The compound's structure includes an imidazole ring, which is known for its diverse biological activities.
Biological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:
1. Antimicrobial Properties:
Research indicates that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. This compound has shown promise in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity:
The compound has been evaluated for its antifungal properties, demonstrating effectiveness against fungi that are commonly responsible for infections. Studies suggest that the imidazole moiety plays a crucial role in its mechanism of action by interfering with fungal cell membrane synthesis .
3. Anti-inflammatory Effects:
this compound has been studied for its anti-inflammatory potential, which may be attributed to its ability to modulate signaling pathways involved in inflammation .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor signaling pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study: A study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound, revealing significant inhibition zones against tested bacteria .
- Antifungal Evaluation: In vitro assays demonstrated that this compound effectively reduced fungal colony counts compared to control groups, indicating its potential as an antifungal agent .
- Anti-inflammatory Research: A study involving animal models showed that administration of this compound resulted in reduced inflammatory markers, suggesting a beneficial effect in inflammatory conditions .
Data Table: Biological Activity Overview
特性
IUPAC Name |
N-ethyl-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGYUIZFKJABZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=CN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













